

Phenyl 4-chlorobenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyl 4-chlorobenzoate

Cat. No.: B168022

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CAS Number: 1871-38-1

This technical guide provides an in-depth overview of **Phenyl 4-chlorobenzoate**, a chemical compound of interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis and purification protocols, and its role in biological systems, particularly in the context of microbial biodegradation.

Chemical and Physical Properties

Phenyl 4-chlorobenzoate is an aromatic ester with the molecular formula $C_{13}H_9ClO_2$ and a molecular weight of 232.66 g/mol ^[1] While specific experimental data for its melting point is not readily available, the closely related compound phenyl benzoate has a melting point in the range of 68-70°C. **Phenyl 4-chlorobenzoate** is expected to have low solubility in water but should be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform, similar to phenyl benzoate.^[2]

Property	Value
CAS Number	1871-38-1[3]
Molecular Formula	C ₁₃ H ₉ ClO ₂ [1]
Molecular Weight	232.66 g/mol [1]
Boiling Point	356.5°C at 760 mmHg
Melting Point	Data not available (related compound phenyl benzoate: 68-70°C)[2]
Solubility	Expected to be soluble in organic solvents and have low water solubility.[2]

Synthesis and Purification

The synthesis of **Phenyl 4-chlorobenzoate** can be achieved via the Schotten-Baumann reaction, a well-established method for the preparation of esters from phenols and acyl chlorides.[2][4]

Experimental Protocol: Synthesis of Phenyl 4-chlorobenzoate

This protocol is adapted from the general Schotten-Baumann reaction for the synthesis of phenyl benzoate.[2][4]

Materials:

- Phenol
- 4-Chlorobenzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (or other suitable organic solvent)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

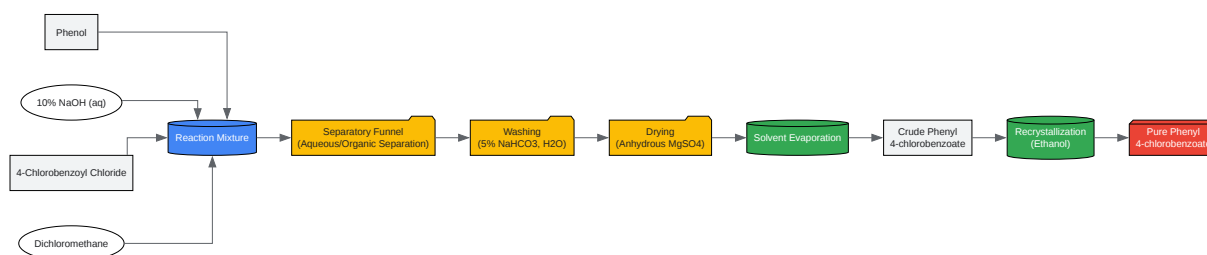
Procedure:

- In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
- Add 10% aqueous sodium hydroxide solution (a slight excess relative to 4-chlorobenzoyl chloride) to the flask.
- Cool the mixture in an ice bath with vigorous stirring.
- Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.
- Continue stirring vigorously for 15-30 minutes after the addition is complete.
- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and water.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude **Phenyl 4-chlorobenzoate**.

Purification:

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis Workflow



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A flowchart illustrating the synthesis and purification of **Phenyl 4-chlorobenzoate**.

Biological Activity and Signaling Pathways

While specific studies on the direct interaction of **Phenyl 4-chlorobenzoate** with cellular signaling pathways are limited, its structural components and related compounds provide insights into its potential biological roles.

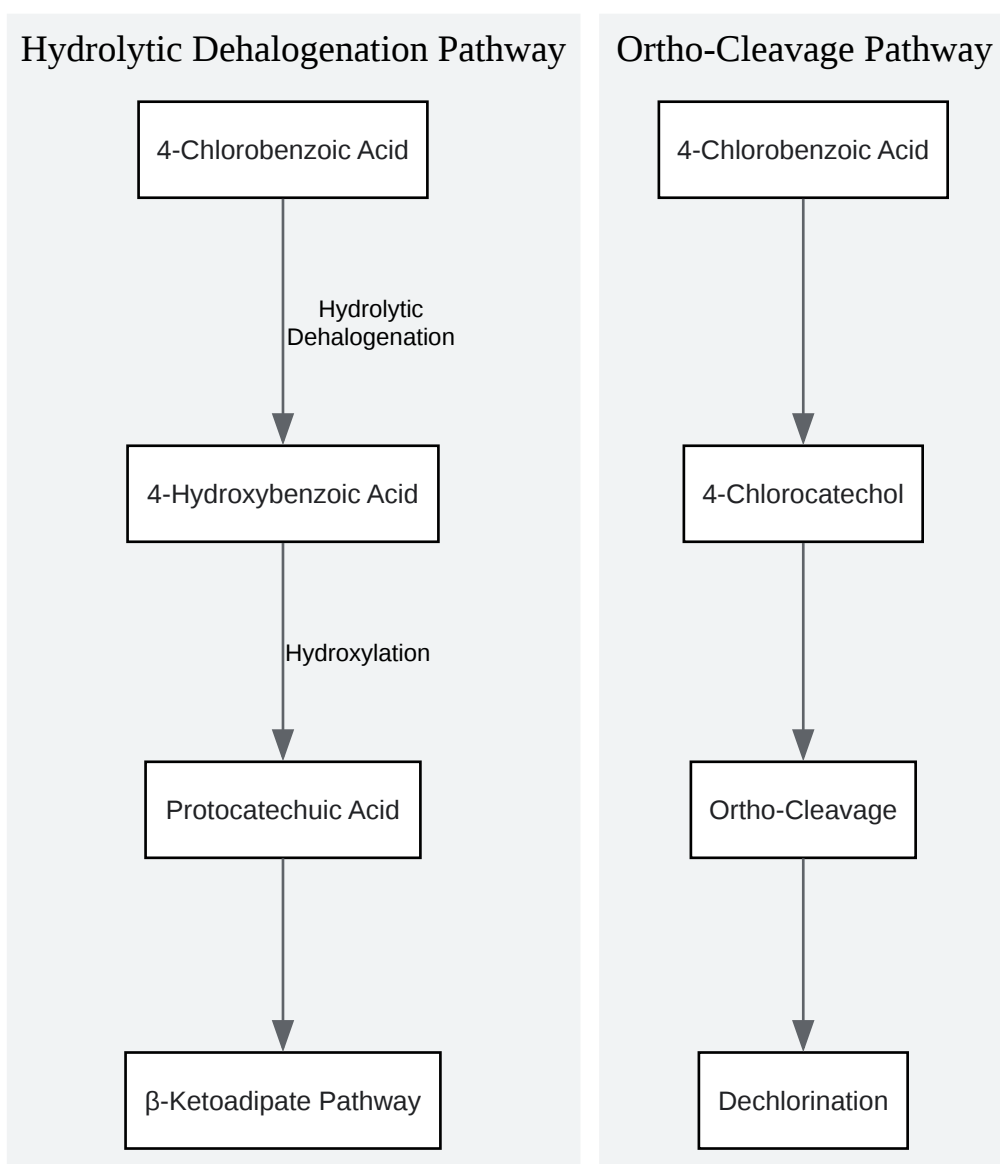
Microbial Biodegradation

Phenyl 4-chlorobenzoate is structurally related to 4-chlorobenzoic acid, a known intermediate in the microbial degradation of polychlorinated biphenyls (PCBs).^{[5][6]} Certain aerobic soil bacteria can degrade 4-chlorobiphenyl to 4-chlorobenzoic acid.^[5] This intermediate can then be further metabolized. One identified pathway involves the hydrolytic dehalogenation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid and subsequently enters the β -ketoadipate pathway.^[7] Another proposed pathway suggests the metabolism of 4-chlorobenzoic acid through 4-chlorocatechol, followed by ortho-cleavage of the aromatic ring.^[8]

Potential for Enzyme Inhibition and Signaling Pathway Modulation

Derivatives of benzoates have been investigated for their biological activities. For instance, benzoyl phenyl benzoates have been synthesized and evaluated as inhibitors of phospholipase A2 and hyaluronidase enzymes.^[9] Furthermore, a novel derivative of the natural product berbamine, containing a 4-chlorobenzoyl moiety, has been shown to induce apoptosis in multiple myeloma cells by inhibiting the activation of STAT3 and AKT, and modulating the FOXO3a/Bim signaling pathway.^[10] This suggests that compounds containing the 4-chlorobenzoyl group may have the potential to interact with and modulate key cellular signaling pathways involved in cell survival and proliferation.

Biodegradation Pathway of 4-Chlorobenzoic Acid



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Proposed microbial degradation pathways of 4-chlorobenzoic acid.

Conclusion

Phenyl 4-chlorobenzoate is a compound with relevance in both materials science and as a probe for studying microbial degradation pathways of chlorinated aromatic compounds. Its synthesis is straightforward using established organic chemistry reactions. While direct evidence of its interaction with specific mammalian signaling pathways is still emerging, the biological activities of structurally related compounds suggest that it and its derivatives may be

of interest for future drug discovery and development efforts, particularly in the areas of enzyme inhibition and modulation of cell signaling. Further research is warranted to fully elucidate its biological properties and potential therapeutic applications.

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